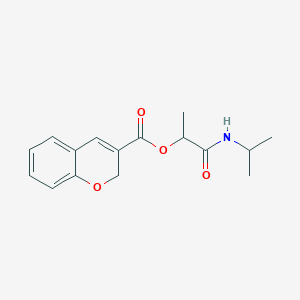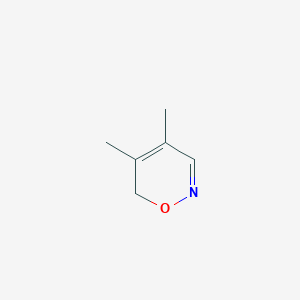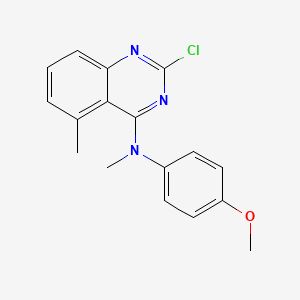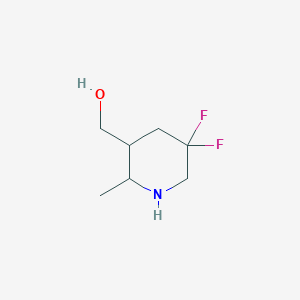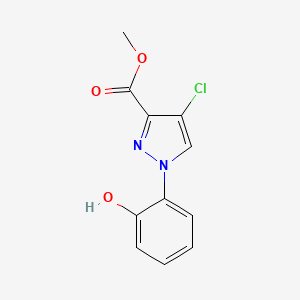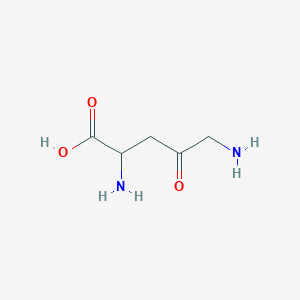
2,5-Diamino-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diamino-4-oxopentanoic acid, also known as L-Glutamine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as a principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-oxopentanoic acid typically involves the reaction of L-glutamic acid with ammonia. One common method includes the use of benzyl chloroformate (CbzCl) to protect the amino group, followed by the addition of ammonia to form the desired product. The reaction is carried out in an aqueous medium with the pH maintained at 10-12 using sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted amino acids, and oxidized products. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and other industries .
Aplicaciones Científicas De Investigación
2,5-Diamino-4-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is essential for cell culture media and is used in studies related to cell metabolism and growth.
Medicine: It is used in the treatment of conditions such as sickle cell disease and as a nutritional supplement.
Mecanismo De Acción
The mechanism of action of 2,5-Diamino-4-oxopentanoic acid involves its role as a nitrogen carrier and energy source. It is involved in the synthesis of proteins, nucleotides, and other essential biomolecules. The compound acts on various molecular targets, including enzymes involved in nitrogen metabolism and energy production pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamic acid: A precursor to 2,5-Diamino-4-oxopentanoic acid, involved in similar metabolic pathways.
L-Glutamine-13C5: A labeled version used in metabolic studies.
Levoglutamide: Another derivative with similar properties.
Uniqueness
This compound is unique due to its dual role as a nitrogen carrier and energy source. Its ability to participate in a wide range of biochemical reactions makes it indispensable in various fields of research and industry .
Propiedades
Número CAS |
111652-32-5 |
|---|---|
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10) |
Clave InChI |
SURWICONOPIANU-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
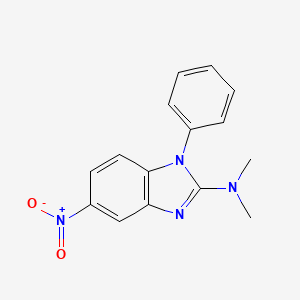

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
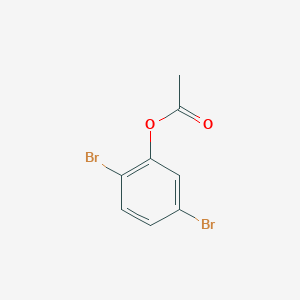
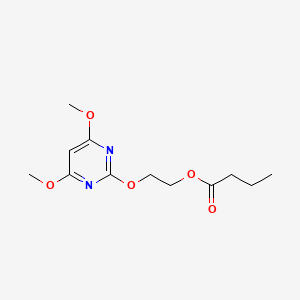
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
